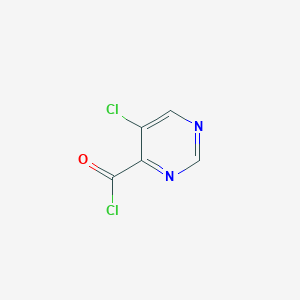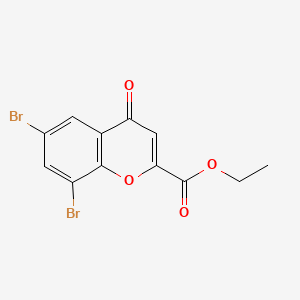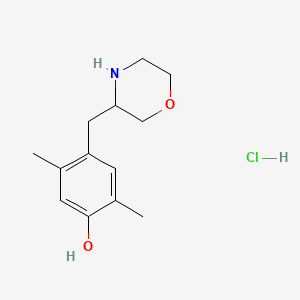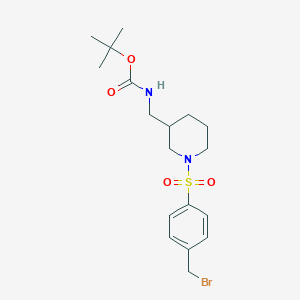
5-Chloro-4-pyrimidinecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-4-pyrimidinecarbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, forming the desired carbonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-pyrimidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Condensation Reactions: These reactions often require the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-pyrimidinecarbonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Chloro-4-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Pyrimidinecarbonyl chloride: Similar in structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-methylmercaptopyrimidine-5-carboxylic acid chloride: Contains a methylthio group at the 2-position, adding different reactivity and applications.
Uniqueness
5-Chloro-4-pyrimidinecarbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the pyrimidine ring. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of various functionalized pyrimidine derivatives .
Eigenschaften
CAS-Nummer |
1246632-77-8 |
|---|---|
Molekularformel |
C5H2Cl2N2O |
Molekulargewicht |
176.99 g/mol |
IUPAC-Name |
5-chloropyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H |
InChI-Schlüssel |
OXTXUEYJYQQHHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)






![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)

![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)



